1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester
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Overview
Description
1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a crucial intermediate in various chemical reactions, especially in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester typically involves the reaction of 1-BOC-2-Carbonylpyrrolidine with boronic acid pinacol ester. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert it into different boronic esters or alcohol derivatives.
Substitution: It can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions include various boronic acids, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzymes or modification of protein functions. This interaction is crucial in the development of enzyme inhibitors and therapeutic agents .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of the pyrrolidine ring.
Methylboronic Acid Pinacol Ester: Contains a methyl group, offering different reactivity and applications.
Vinylboronic Acid Pinacol Ester: Features a vinyl group, used in different types of cross-coupling reactions.
Uniqueness: 1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester is unique due to its combination of the pyrrolidine ring and boronic ester group, providing distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and stability .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO6/c1-14(2,3)22-13(21)18-9-10(8-11(18)12(19)20)17-23-15(4,5)16(6,7)24-17/h10-11H,8-9H2,1-7H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJGGDUDPBDRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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